1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol. This compound is classified as a triazole derivative, which is significant in pharmaceutical chemistry due to its diverse biological activities. The compound features a triazole ring, an azepane moiety, and a formyl group, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
These methods have been optimized for yield and purity, often utilizing solvents like dioxane or ethanol and employing techniques such as column chromatography for purification .
The molecular structure of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can be represented by its canonical SMILES notation: C1CCCN(CC1)CCN2C=C(N=N2)C=O
. This indicates:
The compound's structure contributes to its biological activity and interactions with various biological targets .
The chemical reactivity of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is influenced by its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry .
The mechanism of action for 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is primarily related to its interactions with biological targets:
The specific mechanisms may involve binding to enzymes or receptors, leading to altered biological responses .
The physical properties of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde include:
Chemical properties include:
These properties are critical for determining suitable applications and formulations in research settings .
The applications of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde are diverse:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5